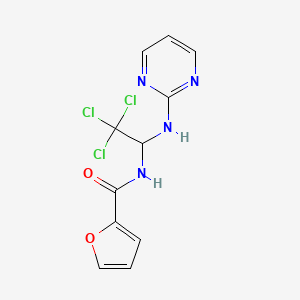
N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It’s an essential base component of the genetic material of deoxyribonucleic acid and demonstrates various biological activities . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide is a complex organic compound that contains these structures.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrimidine derivatives can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . Pyrimidine is also used as a parent substance for the synthesis of a wide variety of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups and a large number of atoms. Pyrimidine is a six-membered ring with nitrogen atoms at the 1st and 3rd positions . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen.
Wissenschaftliche Forschungsanwendungen
Amplifiers of Phleomycin
The compound N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide and its derivatives have been investigated for their potential to amplify the effects of phleomycin, a chemotherapy drug used in cancer treatment. Research by Brown and Cowden (1982) on unfused heterobicycles including pyridinylpyrimidines with strongly basic side chains, which are closely related to the chemical structure of interest, showed that these compounds could enhance the activity of phleomycin against Escherichia coli. This suggests a possible application in enhancing the efficacy of chemotherapeutic agents through chemical modification (Brown & Cowden, 1982).
Inhibition of NF-κB and AP-1 Gene Expression
Further research has been conducted on derivatives of the pyrimidine portion of related compounds, targeting the inhibition of transcription mediated by NF-κB and AP-1 transcription factors, which are implicated in the regulation of genes involved in inflammation and cancer. Palanki et al. (2000) explored the structure-activity relationship of such inhibitors, aiming to improve their potential oral bioavailability and effectiveness in suppressing unwanted gene expression. This line of research highlights the potential for designing more effective therapeutic agents by targeting specific cellular pathways (Palanki et al., 2000).
Antimicrobial Activity
Compounds featuring the furan-2-carboxamide moiety, similar to the one , have been synthesized and evaluated for their antimicrobial activity. Ravindra et al. (2008) investigated a series of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones for their potential as antimicrobial agents. These studies provide insight into the structural requirements for antimicrobial efficacy, suggesting that certain derivatives of this compound could possess valuable antimicrobial properties (Ravindra et al., 2008).
Eigenschaften
IUPAC Name |
N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N4O2/c12-11(13,14)9(18-10-15-4-2-5-16-10)17-8(19)7-3-1-6-20-7/h1-6,9H,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYINSCAZVSNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2447935.png)
![3-Phenethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2447936.png)
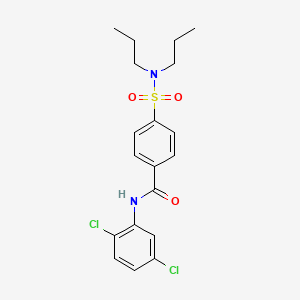
![1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2447940.png)

![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B2447942.png)
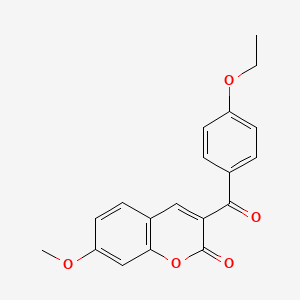
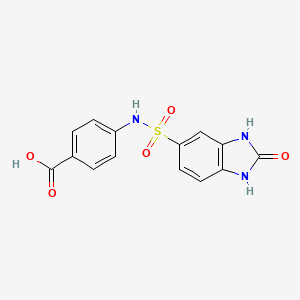
![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)

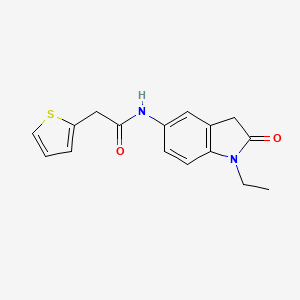
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)